Technical Synthesis Guide: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Technical Synthesis Guide: N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
Executive Summary
This technical guide details the optimized synthesis of N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine , a secondary amine scaffold commonly utilized in medicinal chemistry as a pharmacophore for GPCR ligands and kinase inhibitors.
The synthesis is designed around a convergent two-step protocol prioritizing yield, purity, and operational simplicity:
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Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core (5-phenylthiophene-2-carbaldehyde).
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Reductive Amination (Abdel-Magid Protocol): Selective formation of the C-N bond using Sodium Triacetoxyborohydride (STAB).
This route avoids the over-alkylation risks associated with direct alkylation (using alkyl halides) and eliminates the need for harsh reducing agents like LiAlH4 required in amide reductions.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C-N bond, identifying the secondary amine as the primary synthetic target. The most reliable disconnection is the Reductive Amination of an aldehyde and an amine. This approach is preferred over nucleophilic substitution (e.g., reacting a chloromethyl thiophene with cyclohexanamine) because it minimizes the formation of tertiary amine byproducts (over-alkylation).
Strategic Visualization
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available thiophene and boronic acid precursors.
Step 1: Biaryl Core Construction (Suzuki Coupling)
The first objective is to synthesize 5-phenylthiophene-2-carbaldehyde . While this intermediate is commercially available, in-house synthesis via Suzuki coupling allows for facile derivatization of the phenyl ring if SAR (Structure-Activity Relationship) studies are required later.
Reaction Scheme
Reactants: 5-bromo-2-thiophenecarboxaldehyde + Phenylboronic acid Catalyst: Pd(PPh3)4 (Tetrakis) Base: Na2CO3 (2.0 M aq) Solvent: 1,4-Dioxane (or Toluene/EtOH)
Detailed Protocol
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Setup: Charge a round-bottom flask with 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and phenylboronic acid (1.1 eq).
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Solvent System: Add 1,4-Dioxane (0.2 M concentration relative to bromide). Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).
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Catalyst Addition: Add Pd(PPh3)4 (3-5 mol%).
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Base Addition: Add degassed 2.0 M Na2CO3 aqueous solution (2.0 eq).
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Reflux: Heat the biphasic mixture to 90-100°C under inert atmosphere for 4-12 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
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Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Mechanism & Causality
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Why Pd(PPh3)4? The oxidative addition into the C-Br bond of the electron-deficient thiophene is facile. The robust triphenylphosphine ligands stabilize the Pd(0) species.
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Why Base? The base is required to activate the boronic acid to a boronate species [RB(OH)3]-, which is the active species for transmetallation.
Step 2: Reductive Amination (The Core Synthesis)
This step forms the target secondary amine.[1] We utilize the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).
Rationale for Reagent Choice
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STAB (NaBH(OAc)3) vs. NaBH3CN: STAB is non-toxic (no cyanide risk) and avoids the need for strict pH control.
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STAB vs. NaBH4: NaBH4 is too strong and will reduce the aldehyde to an alcohol before the imine forms. STAB is chemoselective; it reduces the iminium ion faster than the aldehyde.
Reaction Workflow
Figure 2: Step-wise mechanistic flow of the reductive amination using STAB.
Detailed Protocol
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Imine Formation:
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In a dry flask, dissolve 5-phenylthiophene-2-carbaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or THF (0.1 M).
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Add Cyclohexanamine (1.05 - 1.1 eq).
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Optional: Add Acetic Acid (1.0 eq) to catalyze imine formation (often necessary if reaction is sluggish, though thiophene aldehydes are generally reactive).
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Stir at Room Temperature (RT) for 30-60 minutes.
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Reduction:
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Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq) in one portion.
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Stir at RT under Nitrogen for 2-16 hours.
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Monitoring: Monitor consumption of the aldehyde by TLC or LCMS.
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Quench & Workup (Acid-Base Purification):
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Quench: Add saturated aqueous NaHCO3. Stir for 15 mins to quench excess borohydride.
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Extraction: Extract with DCM (x3).
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Purification Logic (Self-Validating):
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The crude contains: Product (Amine), Unreacted Aldehyde (Neutral), Boron salts (Water soluble).
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Wash: Wash organic layer with water/brine.
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Flash Chromatography: Elute with DCM:MeOH:NH4OH (95:5:0.5). The ammonia prevents the amine from streaking on silica.
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Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 Ald : 1.1 Amine : 1.5 STAB | Excess amine ensures full aldehyde conversion. |
| Solvent | DCE (Preferred) or THF | DCE promotes faster reaction rates in reductive aminations.[2] |
| Temperature | 20°C - 25°C | Heating is rarely required and may promote side reactions. |
| Time | 4 - 16 Hours | Dependent on scale and stirring efficiency. |
| Yield Target | > 85% | High efficiency expected for this substrate class. |
Analytical Characterization
To validate the synthesis, the following spectral features must be confirmed:
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1H NMR (CDCl3):
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Thiophene Protons: Two doublets (or d/m) in the aromatic region (~6.8 - 7.3 ppm).[3]
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Phenyl Protons: Multiplet (~7.3 - 7.6 ppm).
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Benzylic CH2: A singlet (or broad singlet if exchange is slow) around 3.9 - 4.1 ppm . This is the diagnostic peak for the new C-N bond formation.
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Cyclohexyl Methine: Multiplet (~2.4 - 2.6 ppm) adjacent to the nitrogen.
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Cyclohexyl CH2s: Multiplets (1.0 - 1.9 ppm).
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Mass Spectrometry (ESI+):
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Target Mass: ~271.4 Da.
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Observed: [M+H]+ = 272.1.
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Safety & Handling (E-E-A-T)
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Thiophene Derivatives: Many thiophenes are photosensitizers and potential skin irritants. Handle in a fume hood.
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Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). While milder than NaBH4, it should still be quenched carefully. Store in a cool, dry place; moisture degrades the reagent to acetic acid and boric acid.
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1,2-Dichloroethane (DCE): A suspected carcinogen. If safety protocols prohibit DCE, THF or DCM are viable alternatives, though reaction times may increase slightly.
References
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Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[2]
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Handy, C. J., et al. (2007). "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Tetrahedron Letters, 48, 7683-7685. (Provides foundational conditions for thiophene couplings).
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
